molecular formula C6H15N3 B114740 2-(2-Methylpyrazolidin-1-yl)ethanamine CAS No. 155429-86-0

2-(2-Methylpyrazolidin-1-yl)ethanamine

Cat. No. B114740
M. Wt: 129.2 g/mol
InChI Key: JPOLAIXENZBELQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methylpyrazolidin-1-yl)ethanamine, also known as MPEA, is a chemical compound that has been studied for its potential applications in scientific research. MPEA is a derivative of pyrazolidine, a heterocyclic organic compound that is commonly used in the synthesis of pharmaceuticals and agrochemicals. The unique structure of MPEA makes it a promising candidate for further investigation in various fields of research.

Mechanism Of Action

The mechanism of action of 2-(2-Methylpyrazolidin-1-yl)ethanamine is not fully understood, but it is believed to act as a chelating agent, binding to metal ions and forming stable complexes. 2-(2-Methylpyrazolidin-1-yl)ethanamine has also been shown to have antioxidant properties, which may contribute to its potential therapeutic applications.

Biochemical And Physiological Effects

2-(2-Methylpyrazolidin-1-yl)ethanamine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-(2-Methylpyrazolidin-1-yl)ethanamine can inhibit the growth of cancer cells and reduce the production of reactive oxygen species. 2-(2-Methylpyrazolidin-1-yl)ethanamine has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(2-Methylpyrazolidin-1-yl)ethanamine in lab experiments is its stability and ease of synthesis. 2-(2-Methylpyrazolidin-1-yl)ethanamine can be synthesized using relatively simple methods and can be stored for long periods of time without degradation. However, one limitation of using 2-(2-Methylpyrazolidin-1-yl)ethanamine is its potential toxicity. Further studies are needed to determine the safe dosages and potential side effects of 2-(2-Methylpyrazolidin-1-yl)ethanamine.

Future Directions

There are several potential future directions for research on 2-(2-Methylpyrazolidin-1-yl)ethanamine. One area of interest is its potential applications in cancer therapy. 2-(2-Methylpyrazolidin-1-yl)ethanamine has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its efficacy in vivo. Another area of interest is its potential use as a sensor for detecting metal ions. 2-(2-Methylpyrazolidin-1-yl)ethanamine has been shown to form stable complexes with metals, and further studies are needed to determine its potential applications in this area. Additionally, further studies are needed to determine the mechanism of action of 2-(2-Methylpyrazolidin-1-yl)ethanamine and its potential therapeutic applications in other areas of research.

Synthesis Methods

2-(2-Methylpyrazolidin-1-yl)ethanamine can be synthesized using a variety of methods, including the reaction of 2-methylpyrazolidin-1-one with ethylene diamine. This reaction can be carried out under mild conditions and yields a high purity product. Other methods of synthesis include the reaction of 2-methylpyrazolidin-1-one with 2-chloroethylamine hydrochloride or the reaction of 2-methylpyrazolidin-1-one with ethylenediamine dihydrochloride.

Scientific Research Applications

2-(2-Methylpyrazolidin-1-yl)ethanamine has been studied for its potential applications in various fields of scientific research. One area of interest is its use as a ligand in the synthesis of metal complexes. 2-(2-Methylpyrazolidin-1-yl)ethanamine has been shown to form stable complexes with metals such as copper, nickel, and cobalt. These complexes have potential applications in catalysis and as sensors for detecting metal ions.

properties

CAS RN

155429-86-0

Product Name

2-(2-Methylpyrazolidin-1-yl)ethanamine

Molecular Formula

C6H15N3

Molecular Weight

129.2 g/mol

IUPAC Name

2-(2-methylpyrazolidin-1-yl)ethanamine

InChI

InChI=1S/C6H15N3/c1-8-4-2-5-9(8)6-3-7/h2-7H2,1H3

InChI Key

JPOLAIXENZBELQ-UHFFFAOYSA-N

SMILES

CN1CCCN1CCN

Canonical SMILES

CN1CCCN1CCN

synonyms

1-Pyrazolidineethanamine,2-methyl-(9CI)

Origin of Product

United States

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